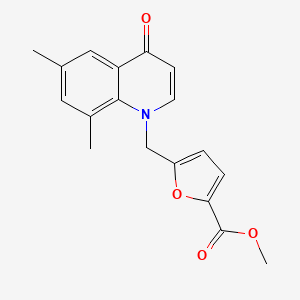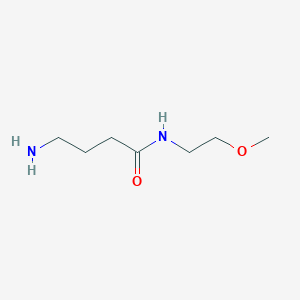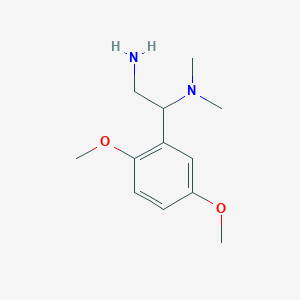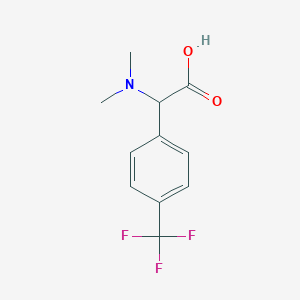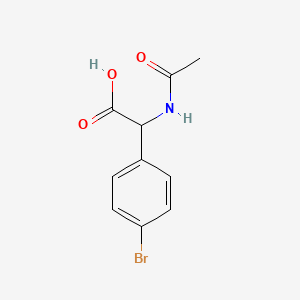
2-Acetamido-2-(4-bromophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-(4-bromophenyl)acetic acid is an organic compound that belongs to the class of acetamido acids It is characterized by the presence of an acetamido group attached to a 4-bromophenyl group, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(4-bromophenyl)acetic acid typically involves the acylation of 4-bromophenylacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to achieve better control over the reaction parameters and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-2-(4-bromophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 4-bromophenylacetic acid derivatives.
Reduction: Formation of phenylacetic acid derivatives.
Substitution: Formation of various substituted acetamido acids.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-(4-bromophenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of 2-Acetamido-2-(4-bromophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-2-phenylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Acetamido-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
2-Acetamido-2-(4-fluorophenyl)acetic acid: Contains a fluorine atom, leading to variations in its electronic and steric properties.
Uniqueness
2-Acetamido-2-(4-bromophenyl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, influencing the compound’s behavior in chemical and biological systems.
Eigenschaften
Molekularformel |
C10H10BrNO3 |
|---|---|
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
2-acetamido-2-(4-bromophenyl)acetic acid |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
VWLYVLCKSWLEIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



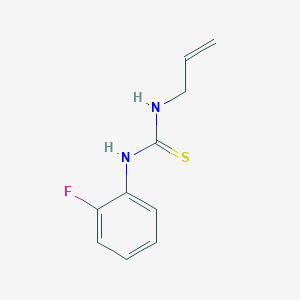
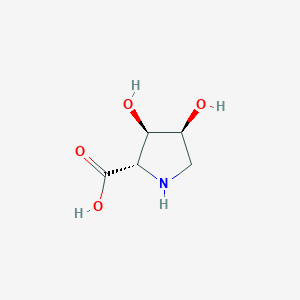

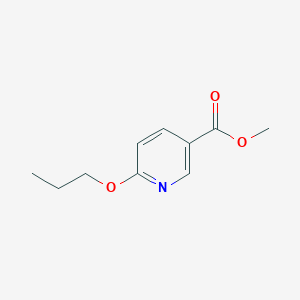
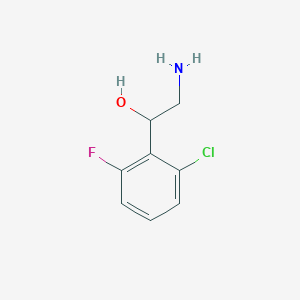
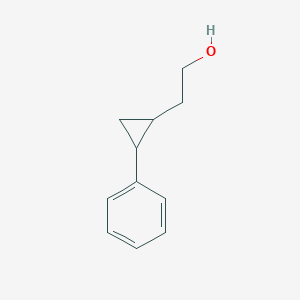
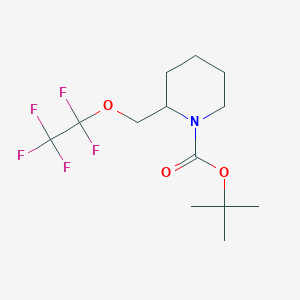

![1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide](/img/structure/B15095618.png)
